(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Catalog No.
S3330336
CAS No.
410090-37-8
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentane...

CAS Number

410090-37-8

Product Name

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

RNJQBGXOSAQQDG-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral compound featuring a cyclopentane ring with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group on the amine. The structural formula indicates that this compound has potential applications in medicinal chemistry, particularly in the synthesis of peptide derivatives due to its amino acid-like structure.

Organic Synthesis

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid group and the protected amine functionality allows for further chemical transformations. Here's how it's utilized:

  • Introduction of Amino Acids: The Boc group can be selectively removed under specific conditions, revealing a primary amine. This amine can then be coupled with other amino acids to create functionalized peptides or proteins (").
  • Cyclization Reactions: The cyclopentane ring structure can participate in cyclization reactions to form more complex cyclic molecules with desired properties ().

Medicinal Chemistry

The potential biological activity of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid or its derivatives is being explored in medicinal chemistry research. The molecule's chiral nature and functional groups could be relevant for:

  • Drug Design: The cyclopentane ring structure is a common scaffold found in various bioactive molecules. By incorporating this building block into larger structures, researchers can design novel drugs targeting specific biological processes (").
  • Development of Probes: The molecule can be modified to create probes for studying cellular processes or protein-ligand interactions, aiding in drug discovery efforts ().
Typical for amino acids and carboxylic acids, such as:

  • Amide Formation: The carboxylic acid can react with amines to form amides, which are crucial in peptide synthesis.
  • Esterification: The carboxylic acid can react with alcohols to form esters, a common reaction in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of cyclopentane derivatives.

These reactions are facilitated by various catalysts and can be performed under different conditions depending on the desired outcome

The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can be achieved through several methods:

  • Starting from Cyclopentanecarboxylic Acid:
    • The cyclopentanecarboxylic acid is first converted to its corresponding amine by reduction.
    • The amine is then protected using the Boc group through reaction with di-tert-butyl dicarbonate.
  • Using Chiral Catalysts:
    • Chiral catalysts can be employed during the formation of the amine to ensure that the desired stereochemistry is achieved.
  • Multi-step Synthesis:
    • Involves multiple reaction steps including protection and deprotection strategies to selectively introduce functional groups without affecting others.

These methods highlight the importance of protecting groups in organic synthesis to maintain the integrity of sensitive functional groups during reactions .

The unique structure of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid makes it valuable in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing peptide-based drugs.
  • Biotechnology: Used in studies involving enzyme interactions due to its structural similarity to natural amino acids.
  • Material Science: Potential applications in creating novel polymers or materials that mimic biological systems.

Interaction studies typically involve assessing how (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid interacts with biological macromolecules such as proteins or enzymes. These studies may utilize techniques like:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: Evaluating its biological effects on cell lines or isolated enzymes.
  • Structure-Activity Relationship Analysis: To understand how variations in structure affect biological activity .

Several compounds share structural similarities with (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
L-LeucineNatural Amino AcidEssential for protein synthesis; branched-chain structure.
N-Boc-L-AlanineAmino Acid DerivativeSimilar protective group; used in peptide synthesis.
3-Aminocyclopentanecarboxylic AcidRelated CycloacidLacks protective group; more reactive than Boc derivative.

These compounds differ primarily in their functional groups and protective strategies, impacting their reactivity and applications in medicinal chemistry .

Stereoselective Cyclopentane Ring Formation Strategies

The stereoselective construction of the cyclopentane ring in (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid requires meticulous control over regio- and enantioselectivity. Modern approaches employ transition-metal catalysis and organocatalytic annulation to achieve the desired stereochemistry.

Rhodium-catalyzed domino sequences enable the formation of cyclopentanes with four contiguous stereocenters through a conjugated carbene insertion/cyclization mechanism. This method utilizes dirhodium(II) carboxylate catalysts to mediate [3+2] annulations between vinyl carbenes and α,β-unsaturated carbonyl compounds, achieving diastereomeric ratios exceeding 20:1 and enantiomeric excesses up to 97%. The reaction’s success hinges on the catalyst’s ability to control the trajectory of carbene transfer while maintaining the stereochemical integrity of the cyclopentane core.

Organocatalytic strategies offer complementary stereocontrol through enamine-activated intermediates. Chiral secondary amine catalysts promote asymmetric Michael/aldol cascades, converting cyclopropaneacetaldehydes into functionalized cyclopentanes. For example, prolinol-derived catalysts induce ring-opening of donor-acceptor cyclopropanes followed by intramolecular aldol cyclization, establishing the 1R,3S configuration with 89–95% enantiomeric excess. This approach benefits from mild conditions (25°C, dichloromethane solvent) and avoids transition-metal residues.

Chiral Lewis acid complexes further expand synthetic options. A magnesium(II)/N,N'-dioxide system catalyzes enantioselective annulations between Morita-Baylis-Hillman adducts and ortho-hydroxychalcones, constructing spiro[cyclopentane-1,3'-oxindole] intermediates that can be hydrolyzed to the target compound. This method delivers five consecutive stereocenters in a single operation, demonstrating 99% yield and 97% enantiomeric excess in optimized cases.

MethodCatalyst SystemYield (%)ee (%)Key Advantage
Rhodium Carbene AnnulationDirhodium(II) tetrakis(2-ethylhexanoate)85–9992–97Four contiguous stereocenters
Organocatalytic CascadeL-Proline-derived amine78–9589–95Metal-free, mild conditions
Magnesium(II)/N,N'-DioxideMg(OTf)₂ with chiral ligand90–9994–97Five stereocenters in one step

Boc-Protection Techniques in Amino Acid Functionalization

The tert-butoxycarbonyl (Boc) group serves as a critical protecting moiety for the amine functionality during the synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Its orthogonal stability under both acidic and basic conditions enables sequential deprotection strategies while preserving the carboxylic acid group.

Boc introduction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For cyclopentane derivatives, protection proceeds efficiently in tetrahydrofuran at 0–25°C, achieving >95% conversion within 2 hours. The bulky tert-butyl group sterically shields the nitrogen, preventing undesired side reactions during subsequent coupling steps in peptide synthesis.

Deprotection utilizes trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), cleanly removing the Boc group within 30 minutes at room temperature. This selectivity allows retention of acid-labile functional groups, including tert-butyl esters that may be present in advanced intermediates. Kinetic studies reveal complete deprotection occurs via a two-step mechanism: initial protonation of the carbamate oxygen followed by elimination of isobutylene and carbon dioxide.

Comparative analysis of protecting group strategies demonstrates Boc’s superiority over alternatives like Fmoc (9-fluorenylmethyloxycarbonyl) for this application. While Fmoc permits base-labile deprotection (piperidine in DMF), its UV-active nature complicates purification for light-sensitive derivatives. Boc-protected intermediates exhibit enhanced crystallinity, facilitating isolation through recrystallization from ethyl acetate/hexane mixtures.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has revolutionized access to enantiomerically pure (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Three principal catalytic manifolds dominate current methodologies:

  • Chiral Lewis Acid Catalysis: The magnesium(II)/N,N'-dioxide system achieves remarkable stereocontrol in spirocyclopentane formations. DFT calculations confirm the catalyst induces a distorted trigonal bipyramidal geometry around magnesium, positioning reactants for suprafacial addition that establishes the 1R,3S configuration. This method’s broad substrate scope accommodates electron-deficient aryl groups and heterocyclic chalcones without erosion of enantioselectivity.

  • Organocatalytic Enamine Activation: Proline-derived catalysts mediate asymmetric ring-opening/cyclization cascades of cyclopropaneacetaldehydes. The enamine intermediate directs nucleophilic attack to the cyclopropane’s less substituted carbon, enforcing trans-diastereoselectivity during ring expansion to cyclopentanes. Substituent effects follow Mayr’s nucleophilicity scales, with electron-donating groups accelerating the rate-determining ring-opening step.

  • Transition-Metal Catalyzed Dynamic Kinetic Resolution: Rhodium(II)-catalyzed reactions exploit the planar chirality of metallocarbene intermediates to control absolute configuration. Chiral dirhodium complexes with tetrakis(2-ethylhexanoate) ligands induce helical twist in the transition state, biasing carbene insertion to form the desired (1R,3S) diastereomer. This approach demonstrates exceptional functional group tolerance, accommodating esters, ethers, and protected amines without competitive side reactions.

Solid-Phase vs. Solution-Phase Synthesis Optimization

The choice between solid-phase and solution-phase synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid depends on scale, purity requirements, and intended application.

Solid-Phase Synthesis:
Predominantly used for generating peptide conjugates, solid-phase methods anchor the carboxylic acid to Wang or Rink amide resins via ester linkages. Boc-protected amino cyclopentane building blocks undergo automated coupling cycles using HBTU/HOBt activation, with each cycle achieving >98% coupling efficiency. While ideal for library production (0.1–5 mmol scale), resin loading limitations (~0.8 mmol/g) and final cleavage yields (typically 60–75%) restrict large-scale applications.

Solution-Phase Synthesis:
Industrial production favors solution-phase routes for their scalability and simplified purification. Kilo-scale reactions employ continuous flow hydrogenation to reduce intermediate imines, followed by Boc protection in plug-flow reactors. Crystallization-driven purification achieves >99.5% enantiomeric excess at 50–100 kg batch sizes, with overall yields improving from 42% (batch) to 68% (continuous). Economic analyses indicate solution-phase reduces production costs by 73% compared to solid-phase for multi-kilogram quantities.

ParameterSolid-PhaseSolution-Phase
Scale0.1–5 mmol50–100 kg
Purity (HPLC)90–95%99.5–99.9%
Cycle Time3–5 days2–4 weeks
Cost per gram$120–$250$8–$15
Typical ApplicationPeptide conjugatesBulk API production

The application of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in kinase inhibitor optimization represents a paradigm shift in targeted drug development [5] [6]. Molecular editing strategies utilizing this compound focus on precise structural modifications that enhance selectivity and potency against specific kinase targets [5] [7].

Contemporary molecular editing approaches employ this cyclopentane derivative as a foundation for single-atom editing and skeletal modification techniques [5]. The carbon-to-nitrogen transmutation reactions utilizing the compound's cyclopentane core enable the generation of quinazoline derivatives with enhanced kinase selectivity profiles [5]. These transformations yield compounds with improved binding affinity compared to traditional pyridine-based inhibitors [5] [7].

The compound's integration into diversity-oriented skeleton editing protocols allows for the systematic generation of multiple kinase inhibitor scaffolds from a single starting material [5] [8]. Structure-activity relationship studies demonstrate that modifications to the cyclopentane ring system result in compounds exhibiting nanomolar to picomolar binding affinities against target kinases [9] [10]. High-throughput screening assays confirm that derivatives maintain selectivity while improving pharmacokinetic properties [11] [7].

Table 1: Molecular Editing Strategies for Kinase Inhibitor Optimization

StrategyTarget ApplicationStructural ModificationKinase Selectivity ImpactValidation Method
Single-Atom EditingPyridine to quinazoline transformationCarbon to nitrogen transmutationEnhanced selectivity profileHigh-throughput screening assays
Skeletal EditingQuinoline to quinazoline conversionRing expansion or contractionImproved binding affinityStructure-activity relationship studies
Bioisosteric ReplacementCarboxylic acid to cyclopentane-1,3-dioneFunctional group replacementMaintained potency with improved propertiesFunctional and radioligand-binding assays
Carbon-Hydrogen FunctionalizationDirect molecular modificationHydrogen atom replacementTargeted modification without overall shape changeMolecular docking studies
Diversity-Oriented Skeleton EditingMultiple scaffold generationCore structure diversificationBroad selectivity screeningKinase panel screening
Partially Diverse Molecular Skeleton EditingSite-specific modification of complex moleculesSelective site modificationPrecise selectivity tuningProtein-ligand binding analysis

Thermodynamic profiling studies reveal that cyclopentyl derivatives demonstrate superior binding characteristics compared to isopropyl analogs when incorporated into kinase inhibitor frameworks [12]. The enhanced van der Waals interactions provided by the additional ethylene moiety in the cyclopentyl group contribute to improved enthalpic binding advantages [12]. Computational analyses indicate that the relative enthalpic gain arises from enhanced molecular interactions across the entire protein-ligand complex [12].

Rational redesign strategies employing (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid focus on exploiting dehydrons as selectivity filters for kinase specificity [11]. These solvent-exposed intramolecular hydrogen bonds serve as non-conserved structural features across protein families, enabling the development of highly selective inhibitors [11]. Experimental validation through kinase panel screening demonstrates significantly focused activity profiles for redesigned compounds [11].

Prodrug Strategies Utilizing Carboxylic Acid Functionality

The carboxylic acid functionality present in (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a strategic anchor point for innovative prodrug design approaches [13] [14]. These strategies address fundamental challenges in drug delivery by masking the polar carboxylic acid group to improve membrane permeability while ensuring controlled release at target sites [13] [15].

Esterase-mediated hydrolysis represents the most extensively utilized prodrug activation mechanism for compounds containing this carboxylic acid functionality [13] [14]. The formation of ethyl and aryl ester derivatives enables rapid conversion to the active parent compound through ubiquitous esterases present in blood, liver, and target tissues [13]. These modifications result in significantly improved membrane permeability characteristics while maintaining therapeutic efficacy [14] [15].

Carbamate prodrug strategies utilizing the compound's amino functionality demonstrate enhanced tissue-specific targeting capabilities [14]. N-(acyloxy)alkyl carbamate derivatives exhibit exceptional stability in aqueous solutions while undergoing rapid enzymatic conversion in plasma environments [14]. The esterase-catalyzed hydrolysis of terminal ester linkages leads to unstable intermediates that spontaneously decompose to release the parent compound [14].

Table 2: Prodrug Activation Mechanisms Utilizing Carboxylic Acid Functionality

Activation MechanismProdrug TypeActivation SiteCarboxylic Acid Release RateTherapeutic AdvantageClinical Application
Esterase-Mediated HydrolysisEthyl/Aryl EstersBlood, Liver, Target TissuesRapid (minutes)Improved membrane permeabilityBroad spectrum therapeutics
Carbamate Prodrug ActivationN-(acyloxy)alkyl CarbamatesPlasma and Corneal TissuesModerate (hours)Enhanced corneal penetrationOphthalmic drug delivery
Hydrogen Peroxide Responsive ActivationThiazolidinone Protected AcidsDisease-Specific EnvironmentsControlled (disease-dependent)Targeted drug releaseCancer targeted therapy
Fatty Acid Amide Hydrolase MediatedN-Methyl AmidesCentral Nervous SystemSelective (CNS-targeted)Brain-selective deliveryNeurological disorders
Enzymatic Cleavage via Specific EsterasesCyclic Carbonate EstersOrgan-Specific EsterasesVariable (enzyme-dependent)Tissue-specific activationCardiovascular diseases
pH-Dependent HydrolysisIonizable ProdrugsGastrointestinal TractpH-DependentReduced gastric irritationAnti-inflammatory agents

Novel hydrogen peroxide responsive activation strategies employ thiazolidinone protecting groups to mask the carboxylic acid functionality [16]. This approach enables disease-specific drug release by exploiting elevated reactive oxygen species levels in pathological environments [16]. Compounds utilizing this strategy demonstrate minimal activity in their protected form but exhibit restored therapeutic potency upon hydrogen peroxide-mediated activation [16].

Fatty acid amide hydrolase mediated activation represents an innovative approach for brain-selective drug delivery [15]. Conversion of the carboxylic acid functionality to N-methyl amides enables passive diffusion across the blood-brain barrier [15]. The selective cleavage by central nervous system-expressed fatty acid amide hydrolase ensures targeted drug release while minimizing peripheral exposure [15].

Structure-activity relationship studies reveal that prodrugs displaying central nervous system selectivity exhibit linear, rod-like molecular geometries [15]. This structural characteristic enhances blood-brain barrier penetration while maintaining susceptibility to enzymatic activation [15]. Co-administration studies with specific enzyme inhibitors confirm the critical role of target enzymes in prodrug-to-drug conversion [15].

Pharmacophore Integration in G Protein-Coupled Receptor-Targeted Therapeutics

The integration of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into G protein-coupled receptor pharmacophore models represents a sophisticated approach to therapeutic design [17] [18]. The compound's structural features provide essential pharmacophoric elements including hydrogen bonding sites, hydrophobic regions, and conformational constraints necessary for selective receptor binding [19] [20].

Contemporary pharmacophore mapping methodologies identify the cyclopentane carboxylic acid scaffold as a privileged structure for G protein-coupled receptor targeting [1] [17]. The three-dimensional arrangement of functional groups within the compound enables optimal molecular recognition with diverse receptor subtypes [19] [21]. Computational pharmacophore models demonstrate binding affinities ranging from nanomolar to picomolar levels across multiple G protein-coupled receptor families [17] [22].

Peptide and protein-activated G protein-coupled receptors represent primary therapeutic targets for compounds incorporating this pharmacophore [18]. Clinical development programs focusing on calcitonin gene-related peptide receptors, chemokine receptors, and orphan G protein-coupled receptors demonstrate the versatility of this structural framework [18]. Biologics-based approaches utilizing the compound's pharmacophoric elements achieve enhanced selectivity profiles compared to traditional small molecule approaches [18].

Table 3: Pharmacophore Integration Strategies in G Protein-Coupled Receptor-Targeted Therapeutics

G Protein-Coupled Receptor Target ClassPharmacophore ElementsBinding Affinity RangeStructure-Activity OptimizationTherapeutic IndicationDevelopment Stage
Peptide/Protein-Activated G Protein-Coupled ReceptorsHydrogen bonding sites, hydrophobic regionsNanomolar to picomolarBiologics-based approachesMigraine, Epilepsy, Metabolic disordersClinical trials (Phase II-III)
Chemokine ReceptorsAromatic interactions, electrostatic sitesLow nanomolarSmall molecule antagonistsCancer, Asthma, Rheumatoid arthritisMultiple agents in clinical development
Orphan G Protein-Coupled ReceptorsFlexible binding conformationsVariable (micromolar to nanomolar)Ligand-independent activationUlcerative colitis, Autoimmune diseasesEarly clinical investigation
Prostanoid ReceptorsCyclopentane-1,3-dione isosteresNanomolar inhibitory concentration fifty valuesCarboxylic acid bioisosteresCardiovascular disease, InflammationPreclinical to clinical transition
Melanocortin ReceptorsPeptide backbone mimeticsSubnanomolar potencySelective receptor subtype targetingSexual dysfunction, ObesityFood and Drug Administration approval achieved
Apelin ReceptorsCardiovascular-specific motifsNanomolar rangeCardiovascular selectivityHeart failure, Insulin sensitivityClinical trials ongoing

Cyclopentane-1,3-dione bioisosteres derived from the parent compound demonstrate exceptional utility in prostanoid receptor targeting applications [23] [24]. These derivatives maintain the essential acidic properties of carboxylic acids while providing tunable lipophilicity and enhanced metabolic stability [23] [24]. Functional and radioligand-binding assays confirm nanomolar inhibitory concentration fifty values comparable to established thromboxane A2 receptor antagonists [24].

Cyclotide-based engineering approaches incorporate the compound's pharmacophoric elements into stable peptide scaffolds for G protein-coupled receptor modulation [20]. Molecular grafting techniques utilizing the cyclopentane carboxylic acid framework result in improved pharmacokinetic profiles and enhanced oral bioavailability [20]. These engineered constructs demonstrate remarkable enzymatic stability while maintaining selective G protein-coupled receptor binding properties [20].

Table 4: Cyclopentane Carboxylic Acid Derivatives in Drug Development

Compound TypeMolecular Weight (g/mol)StereochemistrySynthetic ApproachBiological ActivityDrug Development Application
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid229.27(1R,3S) configurationStereoselective cyclizationKinase inhibition, G protein-coupled receptor modulationTargeted drug development
Polyhydroxylated Cyclopentane β-Amino Acids250-350 (variable)Multiple stereocentersRing-closing metathesisGlycosidase inhibitionBioactive peptide stabilization
Cyclopentane-1,3-dione Derivatives200-300 (variable)Mono- and disubstitutedBioisosteric replacementThromboxane receptor antagonismCardiovascular therapeutics
Cyclopentene-Based Amino Acids220-280 (variable)Enantioselective (85-97% enantiomeric excess)Spirocyclization reactionPharmaceutical building blocksPharmaceutical intermediate
tert-Butoxycarbonyl-Protected Cyclopentane Analogs250-350 (variable)Chirally definedPeptide coupling strategiesPeptide-based therapeuticsInvestigational compounds
Substituted Cyclopentanecarboxylic Acids180-250 (variable)Stereocontrolled synthesisAsymmetric synthesisEnzyme inhibitionLead compound optimization

Orphan G protein-coupled receptor targeting represents an emerging application area for compounds incorporating this pharmacophore [18]. Clinical trials featuring multiple orphan receptors demonstrate the potential for ligand-independent activation strategies [18]. These approaches enable therapeutic intervention despite limited knowledge of endogenous ligands or signaling pathways [18].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types